molecular formula C10H8N2O3 B13069573 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069573
M. Wt: 204.18 g/mol
InChI Key: HFKOIKNYVBBRID-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid ( 1341670-92-5) is a high-purity organic building block with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . This compound features a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a carboxylic acid group and at the 5-position with a 3-methylphenyl (m-tolyl) group, a structure represented by the SMILES notation O=C(C1=NOC(C2=CC=CC(C)=C2)=N1)O . As a versatile chemical scaffold, this compound is primarily valued in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a privileged structure in pharmaceutical design due to its metabolic stability and ability to participate in hydrogen bonding . The presence of both a carboxylic acid functional group and an aromatic ring makes it a valuable precursor for the synthesis of more complex molecules, such as amides and esters, or for use in structure-activity relationship (SAR) studies . Researchers may employ it in the development of potential enzyme inhibitors or receptor ligands, leveraging its rigid structure to explore and optimize interactions with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Appropriate safety precautions should be followed during handling. For specific hazard and storage information, please consult the Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)

InChI Key

HFKOIKNYVBBRID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield/Purity Key Properties/Notes References
5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-methylphenyl C₁₀H₉N₂O₃ 205.19 (calculated) Not reported Target compound; no biological data -
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-ethoxyphenyl C₁₁H₁₁N₂O₄ 235.1 [M+H]+ 94% yield White solid; synthesized via ester hydrolysis
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-methoxyphenyl C₁₀H₈N₂O₄ 220.05 (exact mass) Not reported Exact mass: 220.04627
5-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-CF₃ phenyl C₁₀H₅F₃N₂O₃ 258.15 Not reported Electron-withdrawing substituent
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (ethyl ester) 4-chlorophenyl (ester) C₁₁H₉ClN₂O₃ 252.66 95% purity Ethyl ester precursor; hydrolyzable to acid
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-cyanophenyl C₁₀H₆N₃O₃ 216.17 Not reported Nitrile substituent; potential reactivity

Key Observations:

Electron-donating groups (e.g., -OCH₃ in , -CH₃ in the target compound) may reduce acidity but improve lipophilicity, favoring membrane permeability .

Synthetic Methods :

  • Esters (e.g., ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate in ) are hydrolyzed to carboxylic acids using aqueous KOH or HCl, with yields exceeding 90% in optimized conditions .

Structural Insights :

  • Crystal structures of related oxazole derivatives (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) reveal planar molecular geometries and intermolecular hydrogen bonding, which may influence packing and stability .

Biological Activity

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. The oxadiazole ring structure contributes to its potential as a therapeutic agent in various medical applications, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O3C_{10}H_{9}N_{3}O_{3} with a molecular weight of approximately 219.19 g/mol. The presence of the methyl group at the meta position on the phenyl ring influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action likely involves interactions with microbial enzymes or receptors, disrupting their metabolic functions.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli13
Candida albicans12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it showed high potency against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines.

Table 2: Anticancer Activity of this compound

Cell Line% InhibitionIC50 (µM)Reference
T-47D (Breast Cancer)90.470.67
SK-MEL-5 (Melanoma)84.320.80
MDA-MB-468 (Breast)84.830.87

The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes involved in cancer progression and microbial metabolism. The oxadiazole ring facilitates hydrogen bonding and hydrophobic interactions that enhance binding affinity to these targets.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving T-47D cells, treatment with the compound resulted in a significant decrease in cell viability compared to control groups.
  • Antimicrobial Efficacy : In vivo studies demonstrated that this compound effectively reduced bacterial load in infected models when administered at therapeutic doses.

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